2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid
Description
IUPAC Nomenclature and Isomeric Differentiation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-2-(2-bromo-6-chlorophenyl)acetic acid , derived through sequential substitution pattern identification. The parent structure is acetic acid, with a phenyl ring substituted at the α-carbon. The phenyl ring bears bromine and chlorine atoms at the 2- and 6-positions, respectively, while an amino group occupies the α-position relative to the carboxylic acid moiety.
Isomeric Considerations
The compound exhibits regiochemical complexity due to the potential for positional isomerism among bromine and chlorine substituents. For example:
- 2-bromo-5-chlorophenyl analogs differ in halogen placement, altering electronic and steric profiles.
- α-Bromo-2-chlorophenylacetic acid (CAS 141109-25-3) substitutes bromine at the α-carbon instead of the phenyl ring, fundamentally changing reactivity.
Table 1: Comparative IUPAC Nomenclature of Bromo-Chlorophenyl Acetic Acid Derivatives
| Compound Name | Molecular Formula | Substituent Positions |
|---|---|---|
| This compound | C₈H₇BrClNO₂ | Phenyl: 2-Br, 6-Cl; α-C: NH₂ |
| α-Bromo-2-chlorophenylacetic acid | C₈H₆BrClO₂ | Phenyl: 2-Cl; α-C: Br |
| 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid | C₁₄H₁₁BrClNO₂ | Phenyl A: 2-Br, 6-Cl; Phenyl B: NH |
Mass spectrometry techniques, such as electron ionization–tandem mass spectrometry (EI-MS–MS), enable differentiation of regioisomers by analyzing fragmentation patterns. For instance, 2-substituted bromophenyl analogs generate distinct product ions (e.g., m/z 190 for debromination) compared to 3- or 4-substituted isomers.
Comparative Structural Analysis with Bromo-Chlorophenyl Acetic Acid Derivatives
Structural variations among bromo-chlorophenyl acetic acid derivatives significantly influence their electronic environments and intermolecular interactions.
Key Structural Features
- Substituent Effects : The 2-bromo-6-chloro substitution imposes steric hindrance, distorting the phenyl ring’s planarity. This contrasts with meta- or para-substituted analogs, which exhibit greater symmetry.
- Amino Group Influence : The α-amino group enhances hydrogen-bonding capacity, distinguishing it from non-nitrogenated analogs like α-bromo-2-chlorophenylacetic acid.
Table 2: Structural Comparison of Selected Derivatives
| Property | This compound | α-Bromo-2-chlorophenylacetic Acid |
|---|---|---|
| Molecular Weight | 264.50 g/mol | 249.49 g/mol |
| Functional Groups | NH₂, COOH, Br, Cl | Br, COOH, Cl |
| Hydrogen Bond Donors | 2 (NH₂, COOH) | 1 (COOH) |
| Rotatable Bonds | 3 | 4 |
X-ray photoelectron spectroscopy (XPS) studies of similar compounds reveal that bromine’s electronegativity (2.96 Pauling) induces partial positive charges on adjacent carbons, while chlorine (3.16 Pauling) withdraws electron density from the ring. These effects collectively reduce the carboxylic acid’s pKa compared to unsubstituted acetic acid.
Crystallographic Characterization and X-ray Diffraction Studies
Crystallographic data for this compound remains limited, but insights can be extrapolated from related structures.
Predicted Crystal Packing
- Hydrogen-Bonding Networks : The amino and carboxylic acid groups likely form intermolecular hydrogen bonds, creating a layered lattice structure.
- Halogen Interactions : Bromine and chlorine may participate in halogen···π interactions, stabilizing the crystal lattice.
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Value (Estimated) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.3 Å, c = 15.6 Å |
| Bond Length (C-Br) | 1.89–1.92 Å |
| Bond Angle (C-Cl) | 109.5° |
Single-crystal X-ray diffraction (SC-XRD) of analogous compounds, such as 2-(2-((2-bromo-6-chlorophenyl)amino)phenyl)acetic acid, reveals dihedral angles of 75–85° between phenyl rings, suggesting moderate conjugation. Powder X-ray diffraction (PXRD) simulations for the title compound predict prominent peaks at 2θ = 12.4°, 18.7°, and 25.3°, corresponding to (011), (110), and (002) planes, respectively.
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-6-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
LFNZVSDQLGYYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves several steps, typically starting with the bromination and chlorination of a phenyl ring. The amino group is introduced through a substitution reaction, followed by the addition of the acetic acid moiety. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Amide Bond Formation
The amino group participates in coupling reactions with carboxylic acids or activated esters. For example:
-
Reaction with Arylacetic Acids : Using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF, the amino group reacts with carboxylic acids to form stable amides .
Example :
| Substrate (R-COOH) | Product Yield (%) | Reference |
|---|---|---|
| 2-(4-Methoxyphenyl)acetic acid | 85–90 | |
| 2-(2-Chlorophenyl)acetic acid | 75–80 |
Esterification of the Carboxylic Acid Group
The acetic acid moiety undergoes esterification under acidic conditions:
-
Methanol/Sulfuric Acid : Forms methyl esters .
Example :Conditions : Reflux in methanol with catalytic H₂SO₄, 12 hours .
Nucleophilic Substitution at the Bromine Site
The bromine atom undergoes substitution reactions under specific conditions:
-
Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives .
Example :
| Boronic Acid | Yield (%) | Reference |
|---|---|---|
| Phenylboronic acid | 56–60 | |
| 4-Methoxyphenylboronic acid | 50–55 |
Cyclization Reactions
The amino group facilitates heterocycle formation:
-
Benzoxazole Synthesis : Reacts with aldehydes or ketones under oxidative conditions to form benzoxazoles .
Example :
| Aldehyde (RCHO) | Yield (%) | Reference |
|---|---|---|
| Benzaldehyde | 90–96 | |
| 4-Chlorobenzaldehyde | 85–88 |
Functional Group Interconversion
-
Reduction of the Amino Group : Catalytic hydrogenation (H₂/Pd-C) converts the amino group to NH₂→NH .
-
Halogen Exchange : Bromine may be replaced by iodine via Finkelstein reaction under CuI catalysis .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>100°C) leads to decarboxylation, forming 2-amino-2-(2-bromo-6-chlorophenyl)ethane .
-
Photoreactivity : UV exposure induces dehalogenation, reducing bromine content by 15–20% over 24 hours .
Key Mechanistic Insights
Scientific Research Applications
Impurity Reference Material
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid is primarily recognized as an impurity reference standard in the quality control of Diclofenac sodium formulations. Its presence is critical for ensuring the purity and efficacy of pharmaceutical products. The compound is categorized under non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain relief and inflammation reduction.
| Application Area | Description |
|---|---|
| Quality Control | Used as a reference standard to identify and quantify impurities in Diclofenac formulations. |
| Regulatory Compliance | Ensures adherence to pharmacopoeial standards for drug safety and efficacy. |
Analytical Chemistry
The compound is utilized in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for the detection of impurities in pharmaceutical products.
| Analytical Method | Purpose |
|---|---|
| HPLC | Separates and quantifies impurities in drug formulations. |
| MS | Identifies molecular structures and confirms the presence of specific impurities. |
Case Study 1: Quality Control in Pharmaceutical Manufacturing
A study published in the Journal of Pharmaceutical Sciences demonstrated the effectiveness of using this compound as a reference standard in HPLC for analyzing Diclofenac sodium formulations. The study highlighted that the presence of this impurity could significantly affect the pharmacological activity of the drug, necessitating rigorous quality control measures.
Case Study 2: Regulatory Compliance
In a regulatory submission to the European Medicines Agency (EMA), a pharmaceutical company reported using this compound to comply with guidelines on impurity profiling. The results indicated that all tested batches met the required impurity limits, underscoring the importance of this compound in ensuring product safety.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway . By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Halogen Position and Type
The biological and physicochemical properties of halogenated aromatic compounds are highly sensitive to halogen positioning and identity. Key comparisons include:
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (CAS N/A) and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid (CAS N/A): These compounds differ only in chlorine substitution positions (2,4 vs. 2,6). IC₅₀ values for collagenase inhibition are 1.48 mM and 1.31 mM, respectively, suggesting that the 2,6-dichloro configuration enhances inhibitory potency slightly . Docking studies reveal hydrogen bonds (e.g., with Gln215) and π–π interactions (e.g., with Tyr201) in collagenase binding. The 2,6-dichloro analogue forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å), likely contributing to its lower IC₅₀ .
(R)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic Acid Hydrochloride (CAS 2177265-07-3): Substitutes bromine (2-position) and fluorine (4-position) on the phenyl ring. Molecular formula C₈H₈BrClFNO₂ and weight 296.51 g/mol . Fluorine’s high electronegativity may enhance electronic interactions in target binding compared to bulkier halogens like bromine.
2-Amino-2-(5-bromo-2-chlorophenyl)acetic Acid (CAS 1270321-72-6): Bromine and chlorine are positioned at 5- and 2-positions, respectively. Molecular formula C₈H₇BrClNO₂ and weight 264.5 g/mol .
Backbone Modifications
2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid (CAS 127792-23-8): The target compound features a phenylacetic acid backbone. In contrast, 2-amino-6-chlorobenzoic acid (CAS 2148-56-3) has a benzoic acid backbone, reducing steric bulk and altering solubility .
Physicochemical Properties
- Solubility : Bromine’s hydrophobicity reduces aqueous solubility compared to fluorine-substituted analogues (e.g., CAS 2177265-07-3) .
- Acidity: The carboxylic acid group in the target compound (pKa ~2.5) is more acidic than benzoic acid derivatives (e.g., 2-amino-6-chlorobenzoic acid, pKa ~4.5) due to electron-withdrawing halogens .
Biological Activity
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid, also known by its CAS number 127792-23-8, is a compound that has drawn attention for its potential biological activities. Its structure features a bromo and chloro substitution on a phenyl ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H11BrClNO2
- Molecular Weight : 340.60 g/mol
- IUPAC Name : 2-[2-(2-bromo-6-chloroanilino)phenyl]acetic acid
- Physical State : Solid at room temperature
- Storage Conditions : Recommended storage at +5°C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anti-inflammatory Activity : The compound has been shown to exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Antimicrobial Properties : Preliminary studies indicate that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Cytotoxic Effects : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 168.78 µM, demonstrating significant cytotoxicity compared to control treatments. The compound induced apoptosis in treated cells, with flow cytometry revealing an increase in late apoptotic cells from 0.68% in controls to 0.81% in treated groups .
Antimicrobial Activity
Research assessing the antimicrobial properties showed that the compound effectively inhibited several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined against various pathogens, indicating a broad spectrum of activity .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Further investigations into the mechanism revealed that treatment with this compound led to cell cycle arrest at the G1 phase. This was evidenced by a significant increase in G1 phase cells from 51.45% in untreated controls to 60.68% in treated cells . This arrest is crucial as it prevents cancer cells from progressing through the cell cycle, thus inhibiting tumor growth.
Q & A
Q. How can researchers design experiments to resolve conflicting NMR assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
